molecular formula C11H18BNO4S B2416444 [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid CAS No. 2377606-59-0

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid

Cat. No. B2416444
CAS RN: 2377606-59-0
M. Wt: 271.14
InChI Key: TXOQPYCBHVEMGE-UHFFFAOYSA-N
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Description

“[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” is a chemical compound with the linear formula C11H18BNO4S . It is a type of organoboron reagent, which are compounds that have been developed for use in various chemical reactions, including the Suzuki–Miyaura coupling .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H18BNO4S . Unfortunately, the specific 3D structure is not provided in the search results.


Chemical Reactions Analysis

As mentioned earlier, this compound is likely used in the Suzuki–Miyaura coupling reaction . In this reaction, an organoboron compound (like our compound of interest) reacts with an organic halide or triflate in the presence of a base and a palladium catalyst .

Scientific Research Applications

Asymmetric Synthesis

  • The compound plays a role in the asymmetric synthesis of α-amino boronic acid derivatives, which are significant in pharmaceutical research. A study demonstrated the use of a Cu(II) catalyst for the borylation of N-tert-butanesulfinyl imines, leading to the production of α-sulfinamido boronate esters in good yields and high stereoselectivity (Buesking, Bacauanu, Cai, & Ellman, 2014).

Boronic Acid Analogues

  • Research into boronic acid analogues has revealed their potential for unique hydrogen bonding and stabilization of reactive bonds. For example, a study on m-terphenylboronic acid and its reaction with N-heterocyclic carbenes showed unprecedented bifurcated hydrogen bonds, contributing to the stabilization of the highly reactive B═O double bond (Guo, Huang, Zhao, Lei, Ke, & Kong, 2019).

Applications in Coatings

  • This compound has been investigated as an alternative in epoxy-based hydrocarbon intumescent coatings. A study compared it with commonly used boron compounds like zinc borate and boric acid, finding it to be a less harmful and effective alternative for thermal insulation performance in coatings (Wang, Weinell, Ring, & Kiil, 2021).

Macrocyclic Chemistry

  • Its utility extends to macrocyclic chemistry, where it contributes to the synthesis of new boronates and exploration of structural parameters like bond length and intermolecular interactions (Fárfan et al., 1999).

Organic Synthesis

  • The compound is important in the synthesis of novel alpha-aminoboronic acids, which are inhibitors of serine proteases, highlighting its role in studying proteases in biological systems (Jagannathan, Forsyth, & Kettner, 2001).

Sugar Transport

  • In a biochemical context, boronic acid compounds, including 4-tert-butylphenylboronic acid, have been studied for their ability to facilitate sugar transport across lipid bilayers, making them of interest in pharmaceutical applications (Westmark & Smith, 1996).

Insulin Release

  • Boronic acid derivatives are also being explored in diabetes treatment, particularly in the formulation of insulin-releasing nanoparticles. Studies have shown that boronic acid-conjugated chitosan nanoparticles can result in a sustained insulin release, indicating potential applications in self-regulated insulin delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).

Mechanism of Action

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Safety and Hazards

The specific safety and hazards information for “[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” is not provided in the search results. It’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for the use of “[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” and similar compounds could involve further development and optimization of the Suzuki–Miyaura coupling reaction and other carbon–carbon bond-forming reactions . These reactions have wide applications in the synthesis of complex organic compounds, including pharmaceuticals .

properties

IUPAC Name

[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQPYCBHVEMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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